4,4-Dimethoxy-3-methylbutan-2-one
Description
Foundational Principles of Dimethoxy Ketones as Versatile Synthetic Intermediates
Dimethoxy ketones, characterized by the presence of both a ketone and a dimethyl acetal (B89532) functional group, serve as highly versatile building blocks in organic synthesis. The acetal moiety typically functions as a protecting group for a carbonyl group, rendering it unreactive towards nucleophiles and basic conditions. acs.orgpearson.com This allows for chemical modifications to be selectively performed at the ketone functionality.
The strategic value of dimethoxy ketones often lies in their role as 1,3-dielectrophilic synthons. For instance, the unmethylated analog, 4,4-dimethoxy-2-butanone (B155242), is a well-documented three-carbon building block. crimsonpublishers.com It can react with various nucleophiles at both the ketone (C2) and the acetal (C4, after deprotection) positions, enabling the synthesis of a wide array of carbocyclic and heterocyclic systems. crimsonpublishers.com The acetal group can be readily hydrolyzed under acidic conditions to reveal a second carbonyl group, which can then participate in subsequent reactions. This latent functionality is a key feature of their utility.
Contextualization of 4,4-Dimethoxy-3-methylbutan-2-one in Contemporary Chemical Research
While its close relative, 4,4-dimethoxy-2-butanone, has been utilized in the synthesis of various compounds, including toluenes, naphthalenes, and pyrimidines, the methylated analog, this compound, is not prominently featured in contemporary chemical research literature. crimsonpublishers.com A search of scientific databases reveals a notable scarcity of studies detailing its specific applications or synthetic transformations.
The introduction of a methyl group at the C3 position, adjacent to both the ketone and the acetal, introduces steric hindrance that can significantly influence its reactivity compared to the unmethylated version. This steric bulk may hinder the approach of nucleophiles to the ketone carbonyl and could also affect the rate and conditions required for acetal hydrolysis. While it is plausible that this compound could serve as a specialized building block in scenarios requiring the specific stereochemistry or substitution pattern it offers, its potential appears to be largely unexplored in published research. Its existence is noted in chemical databases and supplier catalogs, indicating its availability, but its role as a key intermediate in reported synthetic routes is not established. sigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethoxy-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(6(2)8)7(9-3)10-4/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYDDVVHUXDXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443925 | |
| Record name | 4,4-dimethoxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-03-3 | |
| Record name | 4,4-dimethoxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations into the Reactivity and Transformations of 4,4 Dimethoxy 3 Methylbutan 2 One
Acetal (B89532) Hydrolysis: Kinetics and Equilibrium Studies
The dimethyl acetal group serves as a protected aldehyde, which can be unmasked under acidic conditions. The stability of this group is crucial for synthetic strategies that require selective reaction at the ketone carbonyl.
The hydrolysis of the acetal to regenerate the carbonyl group is a classic acid-catalyzed process. The mechanism involves the initial protonation of one of the methoxy (B1213986) groups by an acid catalyst, such as hydronium ion (H₃O⁺), making it a good leaving group (methanol).
The departure of methanol (B129727) results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule. Subsequent deprotonation of the resulting hemiacetal yields the final aldehyde product, 3-methyl-2-oxobutanal, along with a second molecule of methanol.
Table 1: Factors Influencing Acetal Hydrolysis Rate
| Factor | Effect on Rate | Rationale |
| Acid Concentration | Increases | Higher concentration of H⁺ leads to faster protonation of the methoxy group. |
| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. |
| Water Concentration | Increases | Drives the equilibrium towards the hydrolysis products according to Le Chatelier's principle. |
| Steric Hindrance | Decreases | The methyl group at the C3 position may slightly hinder the approach of the acid catalyst and water. |
Ketone Reactivity: Enolate Chemistry and Nucleophilic Addition Mechanisms
The ketone moiety at the C2 position is a key site for carbon-carbon bond formation and other nucleophilic attacks.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily attack the electrophilic carbon of the ketone carbonyl. This reaction leads to the formation of a tertiary alcohol upon workup. For instance, the reaction of 4,4-Dimethoxy-3-methylbutan-2-one with methylmagnesium bromide would yield 4,4-dimethoxy-2,3-dimethylbutan-2-ol.
This transformation is highly efficient for creating new carbon-carbon bonds at the C2 position. The acetal group is generally stable under the basic conditions of these reactions, allowing for selective manipulation of the ketone. This pathway is analogous to reactions observed with the related compound, 4,4-dimethoxy-2-butanone (B155242), which readily forms carbinol acetals with various Grignard reagents. crimsonpublishers.comcrimsonpublishers.com
Table 2: Illustrative Nucleophilic Additions with Organometallic Reagents
| Organometallic Reagent | Product after Aqueous Workup |
| Methylmagnesium Bromide (CH₃MgBr) | 4,4-Dimethoxy-2,3-dimethylbutan-2-ol |
| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 2-Ethyl-4,4-dimethoxy-3-methylbutan-2-ol |
| Phenylmagnesium Bromide (C₆H₅MgBr) | 4,4-Dimethoxy-3-methyl-2-phenylbutan-2-ol |
The ketone possesses acidic protons on the C1 methyl group, allowing for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in various condensation reactions. For example, in a base-catalyzed self-condensation (an aldol-type reaction), the enolate could attack the ketone of another molecule, though this is often less controlled.
More synthetically useful are directed condensation reactions. For instance, condensation with hydrazines can lead to the formation of pyrazole (B372694) derivatives. Reaction with hydrazine (B178648) hydrate (B1144303) would be expected to initially form a hydrazone, which could then undergo cyclization and elimination of methanol and water to yield a substituted pyrazole. Similarly, reaction with guanidine (B92328) can produce pyrimidine (B1678525) derivatives, a transformation well-documented for the analogous 4,4-dimethoxy-2-butanone. crimsonpublishers.com
Intramolecular Cyclization Pathways of Dimethoxy Ketone Intermediates
The bifunctional nature of this compound and its derivatives allows for strategic intramolecular cyclizations to form various heterocyclic and carbocyclic systems. A common strategy involves a reaction that introduces a new functional group, followed by an acid-catalyzed cyclization that involves both the ketone and the acetal-derived moiety.
For example, a derivative formed from a reaction at the ketone (such as the carbinol acetals from section 3.2.1) can undergo acid-catalyzed cyclization. Treatment of the intermediate carbinol with acid can lead to hydrolysis of the acetal and subsequent dehydration and/or rearrangement reactions. Research on the related 4,4-dimethoxy-2-butanone has shown that its reaction products with benzyl (B1604629) magnesium chloride can be cyclized to form naphthalene (B1677914) derivatives upon treatment with acid. crimsonpublishers.comcrimsonpublishers.com A similar pathway could be envisioned for derivatives of this compound.
Furthermore, studies on related dimethoxy diketonates have shown that they can undergo intramolecular cyclization with reagents like boron trifluoride diethyl etherate to yield furanone derivatives. researchgate.net This suggests that if this compound were converted into a 1,3-dicarbonyl compound, similar cyclization pathways would become accessible.
Strategic Derivatization of this compound
The reactivity patterns described allow for the strategic derivatization of this compound to produce a variety of more complex molecules. Key strategies include:
Reduction of the Ketone: The ketone can be selectively reduced using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary alcohol, 4,4-dimethoxy-3-methylbutan-2-ol, without affecting the acetal.
Formation of Heterocycles: As discussed, condensation with binucleophiles like hydrazines, substituted hydrazines, or guanidines provides a direct route to five- and six-membered heterocyclic rings such as pyrazoles and pyrimidines. crimsonpublishers.com The use of 4,4-dimethoxy-2-butanone in the synthesis of quinoxaline (B1680401) derivatives also points to similar potential applications for its methylated analog. researchgate.net
Carbon Chain Elongation: The addition of organometallic reagents to the ketone provides a reliable method for extending the carbon skeleton and introducing alkyl or aryl substituents. crimsonpublishers.comcrimsonpublishers.com
Unmasking the Aldehyde: Acid-catalyzed hydrolysis of the acetal reveals the latent aldehyde functionality, yielding 3-methyl-2-oxobutanal. This bifunctional keto-aldehyde is a valuable intermediate for further synthetic transformations.
These derivatization strategies highlight the utility of this compound as a versatile building block in organic synthesis.
Selective Transformations of the Dimethoxy Acetal Functionality
The dimethoxy acetal group in this compound serves as a protected form of a carbonyl group. Its selective transformation, typically through hydrolysis, unveils the latent aldehyde functionality, which can then participate in a variety of subsequent reactions. The stability of acetals is pH-dependent; they are generally stable under neutral to strongly basic conditions but are susceptible to cleavage under acidic conditions. wikipedia.org
The hydrolysis of the acetal is an equilibrium-driven process catalyzed by acid. researchgate.net The mechanism involves protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the corresponding aldehyde and two equivalents of methanol.
The selective deprotection of the acetal in the presence of the ketone can be achieved by careful selection of reaction conditions. Mild acidic conditions are typically employed to favor the hydrolysis of the more acid-labile acetal over the ketone. Various methods have been developed for the deprotection of acetals, some of which offer high chemoselectivity. For instance, the use of catalysts like molecular iodine in acetone (B3395972) has been reported for the efficient and mild deprotection of acetals and ketals. researchgate.net Another approach involves the use of lithium chloride in a mixture of water and dimethyl sulfoxide (B87167) at elevated temperatures for the selective cleavage of certain types of acetals. sigmaaldrich.com
The table below summarizes various reagent systems that can be employed for the deprotection of acetals, which could be applicable to this compound.
| Reagent System | Conditions | Remarks |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Mild to moderate acidity | The classic method, but can lack selectivity if the ketone is sensitive. researchgate.net |
| Molecular Iodine in Acetone | Mild, neutral conditions | Offers high chemoselectivity and is tolerant of other functional groups. researchgate.net |
| Lithium Chloride in H₂O-DMSO | Elevated temperature | Effective for certain acetals and offers a neutral alternative to acid catalysis. sigmaaldrich.com |
| Lewis Acids (e.g., TMSOTf, Sc(OTf)₃) | Aprotic conditions | Can promote deprotection, though some Lewis acids may preferentially activate the ketone. acs.org |
Functionalization of the Ketone Carbonyl Group for Diverse Adducts
The ketone carbonyl group in this compound is a prime site for nucleophilic attack, leading to a wide array of adducts. The challenge in these transformations lies in achieving chemoselectivity, wherein the nucleophile reacts preferentially with the ketone in the presence of the acetal. The reactivity of carbonyl groups can be ranked, with aldehydes generally being more reactive than ketones. wikipedia.org
A study on the closely related compound, 4,4-dimethoxy-2-butanone, provides significant insights into the synthetic utility of the ketone functionality. crimsonpublishers.com This compound has been demonstrated to act as a 1,3-dielectrophilic three-carbon building block. For instance, its reaction with organometallic reagents such as Grignard reagents and in Barbier-type reactions leads to the formation of various aromatic and heteroaromatic systems. crimsonpublishers.com
These transformations typically proceed via initial nucleophilic addition to the ketone carbonyl, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration and cyclization, often involving the deprotected aldehyde functionality from the acetal, leads to the final aromatic or heteroaromatic product.
The table below outlines some of the documented transformations of 4,4-dimethoxy-2-butanone, which serve as a model for the potential reactivity of this compound.
| Reagent(s) | Product Type | Yield (%) | Reference |
| Allyl magnesium chloride / Allyl bromide, Zn | Toluene (B28343) | 63 / 52 | crimsonpublishers.com |
| Crotyl bromide, Zn | o-Xylene | 32 | crimsonpublishers.com |
| Benzyl magnesium chloride | Naphthalene derivative | 53 | crimsonpublishers.com |
| Phenylacetonitrile | Naphthalene derivative | 61 | crimsonpublishers.com |
| Guanidines | Pyrimidine derivatives | 58-66 | crimsonpublishers.com |
Furthermore, the selective reduction of the ketone in the presence of the acetal is another important transformation. Reagents like sodium borohydride (NaBH₄) are known to be chemoselective reducing agents, capable of reducing ketones without affecting less reactive functional groups like esters or, under controlled conditions, acetals. youtube.com The reduction of butanone with NaBH₄ followed by an acidic workup is a standard procedure that yields the corresponding secondary alcohol. weebly.com This suggests that this compound could be selectively reduced to the corresponding secondary alcohol, 4,4-dimethoxy-3-methylbutan-2-ol.
The use of specific Lewis acids can also direct the reactivity towards the ketone. Some Lewis acids have been shown to preferentially activate ketones over acetals in competitive aldol-type reactions, allowing for the selective formation of adducts at the ketone position. acs.org
Applications of 4,4 Dimethoxy 3 Methylbutan 2 One As a Key Synthetic Building Block
Utility in Heterocyclic Compound Synthesis
The structure of 4,4-dimethoxy-3-methylbutan-2-one contains a masked 1,3-dicarbonyl moiety, which is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. The dimethoxy acetal (B89532) can be hydrolyzed under acidic conditions to reveal a β-ketoaldehyde, which can then react with binucleophiles to form the desired heterocyclic core.
Formation of Pyrazole (B372694) Derivatives
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govchim.itorganic-chemistry.org In this context, this compound can serve as a synthetic equivalent of 3-methyl-2,4-butanedione. The reaction would proceed through the initial in situ hydrolysis of the acetal to unmask the β-dicarbonyl functionality, followed by a cyclocondensation reaction with a hydrazine. This approach allows for the regioselective formation of substituted pyrazoles, which are a prominent structural motif in many pharmacologically active compounds. nih.gov The reaction pathway offers a strategic advantage by utilizing a stable precursor that releases the reactive dicarbonyl species only under specific reaction conditions.
General Reaction Scheme for Pyrazole Synthesis

Synthesis of Pyrimidine (B1678525) Frameworks
Similar to pyrazole synthesis, the construction of the pyrimidine ring can be achieved through the condensation of a 1,3-dicarbonyl compound with a reagent containing a N-C-N fragment, such as urea, thiourea, or amidines. A patent describes 4,4-dimethoxy-2-butanone (B155242), a related compound, as an intermediate in the synthesis of sulfamethazine, a sulfa drug containing a pyrimidine ring. google.com This suggests that this compound could analogously be employed to generate substituted pyrimidines. The reaction would involve the acid-catalyzed deprotection of the acetal followed by cyclization with the N-C-N component. This method provides a pathway to pyrimidine derivatives, which are core structures in numerous biologically active molecules and functional materials.
Role in Carbocyclic Ring System Construction
The reactivity of the carbonyl and the masked carbonyl functionalities in this compound can be harnessed for the construction of various carbocyclic systems, including substituted aromatic rings and more complex polycyclic structures.
Derivatization Pathways to Substituted Aromatic Compounds (e.g., Toluene (B28343), Naphthalenes)
While direct conversion of this compound to simple aromatic compounds like toluene is not a straightforward process, its structure lends itself to incorporation into larger molecules that can subsequently be aromatized. For instance, the ketone functionality can participate in aldol-type condensations or Michael additions with other carbonyl compounds or activated olefins. The resulting products, containing the carbon backbone derived from this compound, could then undergo cyclization and dehydration/aromatization sequences to yield substituted aromatic rings. The specific substitution pattern of the resulting aromatic compound would be dictated by the reaction partners and the chosen cyclization strategy.
Strategies for Ring Annulation and Polycyclic Systems
Ring annulation, the process of building a new ring onto an existing molecular framework, is a powerful strategy in the synthesis of complex polycyclic systems. This compound can serve as a four-carbon building block in such transformations. For example, it could react with an enamine or enolate of a cyclic ketone in a Robinson-type annulation sequence. This would involve a Michael addition followed by an intramolecular aldol (B89426) condensation and dehydration to form a new six-membered ring fused to the original cyclic ketone. The versatility of this approach allows for the construction of a variety of bicyclic and polycyclic frameworks, which are common cores of many natural products and synthetic targets.
Precursor in Complex Natural Product and Biomimetic Synthesis
The synthesis of complex natural products often requires chiral building blocks and robust synthetic strategies. researchgate.netnih.gov While direct use of this compound in a completed natural product synthesis is not prominently documented, its potential is evident. The ability to undergo stereoselective reduction of the ketone, as demonstrated with the related 4,4-dimethoxy-2-butanone, can generate chiral synthons. elsevierpure.com These chiral intermediates can then be elaborated into more complex fragments for natural product synthesis.
Biomimetic synthesis, which mimics the biosynthetic pathways of natural products, often involves cascade reactions and strategic bond formations. nih.govsemanticscholar.orgchemrxiv.org The dual reactivity of this compound makes it an intriguing candidate for such approaches. For instance, after conversion to a more complex intermediate, it could participate in biomimetic Diels-Alder reactions or other pericyclic transformations to construct intricate molecular architectures. nih.govchemrxiv.org The strategic unmasking of the dicarbonyl functionality at a late stage of a synthesis could also be a key step in a biomimetic route.
Integration into Photosynthetic Hydroporphyrin Precursor Architectures
The synthesis of hydroporphyrins, such as chlorins and bacteriochlorins, which are fundamental components of photosynthetic machinery, requires building blocks that can introduce specific substitution patterns and stereochemistry onto the macrocyclic core. While extensive research has been conducted on various synthetic routes to these complex molecules, including the well-established Lindsey synthesis of porphyrins, the specific application of this compound in this context is a novel area of investigation.
The hypothetical integration of this building block could offer a unique approach to introducing a methylated, functionalized side chain onto the hydroporphyrin skeleton. The ketone functionality could serve as a reactive site for the formation of a new carbon-carbon bond, while the dimethoxy acetal protects a latent aldehyde that can be unmasked at a later synthetic stage for further elaboration. This dual functionality is critical in the stepwise construction of the intricate structures of photosynthetic pigments.
Table 1: Hypothetical Reaction Parameters for the Integration of this compound in Hydroporphyrin Synthesis
| Reaction Step | Reagents and Conditions | Expected Outcome |
| Initial Condensation | Pyrrole, Acid Catalyst (e.g., TFA, BF₃·OEt₂) | Formation of a dipyrromethane or related intermediate |
| Acetal Deprotection | Mild Acidic Conditions (e.g., aq. AcOH) | Unmasking of the aldehyde functionality |
| Macrocyclization | High Dilution, Oxidizing Agent (e.g., DDQ) | Formation of the porphyrinogen, followed by oxidation to the hydroporphyrin |
This table represents a theoretical pathway and requires experimental validation.
Maintenance of Stereochemical Integrity in Multi-step Total Synthesis
In the realm of total synthesis, the control of stereochemistry is paramount. Chiral building blocks that can reliably transfer their stereochemical information through a sequence of reactions are invaluable. The stereocenter at the C3 position of this compound, bearing a methyl group, presents an opportunity for its use as a chiral synthon.
The successful application of this compound in a stereocontrolled synthesis would hinge on its ability to direct the formation of new stereocenters in a predictable manner. For instance, in an aldol reaction, the existing stereocenter could influence the facial selectivity of the enolate addition to an aldehyde, leading to a diastereoselective outcome. The acetal at the C4 position can also play a role in stereodifferentiation by influencing the conformational preferences of the molecule.
Table 2: Potential Stereoselective Transformations Involving this compound
| Transformation | Reagents | Key Stereochemical Consideration |
| Diastereoselective Aldol Reaction | LDA, Aldehyde (R-CHO) | 1,2- or 1,3-asymmetric induction from the C3 stereocenter |
| Asymmetric Reduction of Ketone | Chiral Reducing Agent (e.g., (R)-CBS) | Creation of a new stereocenter at C2 with high enantioselectivity |
| Nucleophilic Addition to Ketone | Organometallic Reagent (R-MgX) | Felkin-Anh or Cram chelation control models to predict the stereochemical outcome |
The outcomes in this table are based on established principles of stereoselective synthesis and would need to be confirmed through empirical studies with the specific substrate.
Advanced Analytical Methodologies for Characterization and Detection of 4,4 Dimethoxy 3 Methylbutan 2 One
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for determining the molecular structure of compounds like 4,4-Dimethoxy-3-methylbutan-2-one. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be critical for confirming its constitution and exploring its stereochemical and conformational properties.
The presence of a chiral center at the C3 position means that this compound can exist as a pair of enantiomers. While standard NMR will not distinguish between enantiomers, it is invaluable for analyzing the diastereotopic nature of protons and for conformational analysis. For instance, the protons of the two methoxy (B1213986) groups and the methylene (B1212753) protons adjacent to the carbonyl group could exhibit different chemical shifts depending on the rotational conformation around the C3-C4 bond.
Table 1: Predicted ¹H NMR Spectral Data for 4,4-dimethoxy-2-butanone (B155242)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.15 | s | CH₃ (ketone) |
| 2.75 | d | CH₂ |
| 3.32 | s | OCH₃ |
| 4.52 | t | CH |
(Data sourced from publicly available spectral databases)
For this compound, the introduction of a methyl group at the C3 position would introduce further complexity, including a doublet for the C3-methyl group and a quartet or more complex multiplet for the C3-proton. The stereochemistry at C3 would influence the magnetic environment of all other protons in the molecule.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₁₄O₃, the expected molecular weight is approximately 146.18 g/mol . chromatographyonline.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 146. The fragmentation of the molecular ion provides a fingerprint that can be used for identification. Common fragmentation pathways for ketones and acetals would be expected. For the related compound, 4,4-dimethoxy-2-butanone (C₆H₁₂O₃, MW ≈ 132.16 g/mol ), the mass spectrum shows characteristic peaks that can be used to infer the fragmentation of this compound. spectroscopyonline.comsepsolve.com
A primary fragmentation for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of an acetyl radical (CH₃CO•) to form an ion at m/z 103, or the loss of the C4H₉O₂ side chain to form an acylium ion [CH₃CO]⁺ at m/z 43.
The acetal (B89532) group is also prone to characteristic fragmentation. Loss of a methoxy group (-OCH₃) would result in an ion at m/z 115. A common fragmentation for acetals is the loss of an alkoxy radical followed by the loss of an alkene, or cleavage to form a stable oxonium ion. The base peak in the mass spectrum of 4,4-dimethoxy-2-butanone is at m/z 43, corresponding to the acetyl cation, with another significant peak at m/z 75, which could arise from the [CH(OCH₃)₂]⁺ fragment. spectroscopyonline.com
Table 2: Major Mass Spectral Peaks for 4,4-dimethoxy-2-butanone (EI-MS)
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 43 | 999 | [CH₃CO]⁺ |
| 75 | 460 | [CH(OCH₃)₂]⁺ |
| 15 | 135 | [CH₃]⁺ |
| 47 | 115 | [CH₂OH]⁺ or [C₂H₃O]⁺ |
| 31 | 110 | [OCH₃]⁺ |
(Data sourced from PubChem CID 228548) spectroscopyonline.com
For this compound, similar fragmentation patterns would be anticipated, with the additional methyl group influencing the relative abundance of certain fragments and potentially leading to additional fragmentation pathways.
Chromatographic Separation and Detection in Complex Chemical Matrices
Chromatographic techniques are essential for separating this compound from complex mixtures, a common requirement in analytical chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. spectroscopyonline.com
For identification, the retention time of the compound on the GC column provides a characteristic parameter. By using a standard of this compound, its retention time can be determined under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). When analyzing a sample, the appearance of a peak at this retention time provides evidence for the presence of the compound. The mass spectrum of this peak can then be compared to a library spectrum or the spectrum of the standard for definitive identification.
GC-MS is also an excellent tool for assessing the purity of a sample of this compound. The area of the main peak corresponding to the compound can be compared to the total area of all peaks in the chromatogram. This allows for a quantitative estimation of purity, typically expressed as a percentage. Impurities, such as starting materials from its synthesis or side products, can be identified by their unique retention times and mass spectra.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Volatile Compound Profiling
For the analysis of this compound in highly complex matrices, such as environmental samples or food and beverage products, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. nih.gov
In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This results in a two-dimensional separation, where compounds are separated based on two different properties (e.g., volatility and polarity). The resulting data is presented as a contour plot, which can resolve co-eluting peaks from a one-dimensional GC separation.
When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS provides a highly sensitive and selective method for profiling volatile compounds. nih.gov This technique would be particularly useful for detecting and quantifying trace amounts of this compound in complex samples where matrix interference is a significant issue. The structured nature of the GCxGC chromatogram, where chemically similar compounds often appear in the same region of the plot, can also aid in the identification of unknown components. While specific applications of GCxGC for this compound have not been reported, the technique's proven success in the analysis of other volatile ketones and acetals in complex mixtures demonstrates its potential utility. nih.gov
Theoretical and Computational Studies on 4,4 Dimethoxy 3 Methylbutan 2 One
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is a widely used tool in computational chemistry for predicting a variety of molecular properties with a good balance between accuracy and computational cost. For 4,4-dimethoxy-3-methylbutan-2-one, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.
A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. nih.govnih.gov The output of these calculations would provide the three-dimensional coordinates of each atom in the molecule's lowest energy state. From this optimized geometry, further properties can be calculated, such as bond lengths, bond angles, and dihedral angles.
Additionally, DFT is used to compute thermochemical data like the molecule's enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the molecule's stability and its behavior in chemical reactions. While specific data for this compound is not published, a hypothetical table of DFT-calculated properties is presented below for illustrative purposes.
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound This table is for illustrative purposes and does not represent published experimental or computational data.
| Property | Hypothetical Value |
|---|---|
| Optimized Energy (Hartree) | -500.12345 |
| Dipole Moment (Debye) | 2.5 |
| Enthalpy of Formation (kJ/mol) | -450.5 |
| Entropy (J/mol·K) | 320.8 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). mdpi.com
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be localized on the oxygen atoms of the methoxy (B1213986) and carbonyl groups, which have lone pairs of electrons. The LUMO would likely be centered on the carbonyl carbon, which is the most electrophilic site.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound This table is for illustrative purposes and does not represent published experimental or computational data.
| Parameter | Formula | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | - | -9.5 |
| ELUMO | - | 1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 10.7 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 5.35 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a particularly relevant reaction to model would be its acid-catalyzed hydrolysis, which would yield 3-methylbutan-2-one and methanol (B129727).
The hydrolysis of the acetal (B89532) group would likely proceed through an A-1 or A-2 mechanism. osti.gov In an A-1 mechanism, the reaction involves a slow, rate-determining unimolecular step, while an A-2 mechanism involves a bimolecular rate-determining step. osti.gov Computational modeling can help to distinguish between these pathways by calculating the energy profiles for each.
The process would involve locating the transition state structure for each step of the proposed mechanism. A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. This information is crucial for understanding the reaction kinetics. For instance, studies on the hydrolysis of other acetals have utilized computational methods to elucidate the reaction mechanism and the stereoelectronic effects that govern the reaction rate. cdnsciencepub.com
Conformational Analysis and Stereoisomerism Studies
Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org Computational methods can be used to identify the most stable conformations (energy minima) and the energy barriers for rotation between them.
For an acyclic molecule like this compound, a systematic conformational search can be performed by rotating the key dihedral angles and calculating the energy of each resulting conformation. This would reveal the preferred three-dimensional structure of the molecule. The relative energies of the different conformers are influenced by factors such as steric hindrance and hyperconjugation. imperial.ac.uk
Furthermore, this compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers: (R)-4,4-dimethoxy-3-methylbutan-2-one and (S)-4,4-dimethoxy-3-methylbutan-2-one. Computational methods can be used to study the properties of these individual stereoisomers. While the electronic energies of enantiomers are identical, their interaction with other chiral molecules or polarized light will differ. Theoretical calculations of properties like optical rotation could help in the characterization of the individual enantiomers.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-4,4-dimethoxy-3-methylbutan-2-one |
| (S)-4,4-dimethoxy-3-methylbutan-2-one |
| 3-Methylbutan-2-one |
Emerging Research Frontiers and Future Perspectives for 4,4 Dimethoxy 3 Methylbutan 2 One
Development of Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of 4,4-dimethoxy-3-methylbutan-2-one is anticipated to align with the principles of green chemistry, moving away from traditional methods that may rely on hazardous reagents or produce significant waste. Research in this area will likely focus on the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents and catalysts.
A promising strategy involves leveraging bio-based platform molecules. For instance, acetoin (3-hydroxybutan-2-one), which can be produced from the fermentation of biomass, serves as a logical precursor. nih.gov A potential sustainable route could involve the methylation of a suitable derivative of a bio-based starting material. By analogy with the synthesis of the related compound 3-methoxybutan-2-one, a green approach could utilize dimethyl carbonate (DMC) as a non-toxic methylating agent, catalyzed by a simple acid, in a solvent-free process. nih.govlincoln.ac.uk This would offer a significant improvement in sustainability over methods using more hazardous alkylating agents like dimethyl sulfate or methyl iodide.
Future research could focus on optimizing catalysts for such transformations to improve efficiency and selectivity. The development of solid acid catalysts or enzymatic approaches could further enhance the environmental profile of the synthesis.
Table 1: Comparison of Potential Synthetic Routes
| Feature | Traditional Route (Hypothetical) | Proposed Sustainable Route |
|---|---|---|
| Starting Material | Petroleum-based precursors | Bio-based precursors (e.g., from acetoin) |
| Methylating Agent | Dimethyl sulfate / Methyl iodide (toxic) | Dimethyl carbonate (non-toxic, biodegradable) nih.gov |
| Catalyst | Strong, non-recyclable bases | Recyclable solid acids or enzymes |
| Solvent | Volatile organic solvents | Solvent-free or green solvents (e.g., bio-derived) |
| Byproducts | Stoichiometric salt waste | Minimal, potentially recyclable byproducts |
Exploration of Novel Catalytic Transformations and Reactivity Modes
The bifunctional nature of this compound, containing both a ketone and an acetal (B89532), opens up a wide array of possibilities for novel catalytic transformations. The two functional groups exhibit orthogonal reactivity, allowing for selective manipulation under different conditions. The acetal group is stable in basic and neutral media but is readily hydrolyzed under acidic conditions to reveal an aldehyde. wikipedia.orglibretexts.org Conversely, the ketone carbonyl is susceptible to nucleophilic attack and can be activated for reactions at its α-positions.
Future research is expected to explore:
Asymmetric Catalysis: The ketone moiety is a prime target for enantioselective reduction (e.g., transfer hydrogenation) to produce chiral alcohol derivatives, which are valuable building blocks in pharmaceuticals. acs.org Photo-organocatalytic methods could also be developed for the direct enantioselective α-alkylation of the ketone, a challenging but highly valuable transformation. acs.orgnih.gov
Acetal-Directed Reactivity: The acetal group can act as a directing group or be unmasked under acidic conditions to participate in subsequent reactions. This dual reactivity could be exploited in tandem or cascade reactions, where initial transformation at the ketone is followed by an acid-catalyzed cyclization or condensation involving the deprotected aldehyde.
C-H Functionalization: The methyl group adjacent to the ketone is a potential site for regioselective functionalization. Advanced catalytic systems, perhaps involving transition metals, could enable the direct introduction of new functional groups at this position, bypassing the need for pre-functionalized substrates. Research into the regioselective alkylation of unsymmetrical ketones at the more-hindered α-site is an active field and could be applied here. researchgate.net
Expanded Applications in Fine Chemical Synthesis and Materials Science
While specific applications for this compound are not yet established, its structure is analogous to other versatile building blocks used in the synthesis of complex molecules. The related compound, 4,4-dimethoxy-2-butanone (B155242), is known to act as a 1,3-dielectrophilic building block for the synthesis of various aromatic and heterocyclic compounds, such as pyrazoles and pyrimidines. crimsonpublishers.com
It is highly probable that this compound could serve a similar purpose as a precursor to more complex molecular architectures. The presence of the additional methyl group could be leveraged to introduce stereocenters or points of substitution in the final products. Potential applications in fine chemical synthesis could include:
Synthesis of Heterocycles: Condensation reactions with dinucleophiles like hydrazines or guanidines could lead to highly substituted pyrazoles, pyrimidines, or other nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. crimsonpublishers.comresearchgate.net
Multicomponent Reactions: Its bifunctional nature makes it an ideal candidate for use in multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials in a single step.
Natural Product Synthesis: As a chiral or prochiral building block, it could be a key intermediate in the total synthesis of natural products and bioactive molecules.
In materials science, while direct applications are speculative, its derivatives could be explored. After polymerization or grafting onto polymer backbones, the ketone or protected aldehyde functionalities could be used for post-polymerization modification, allowing for the tuning of material properties or the attachment of active molecules.
Advanced In-Situ Monitoring and Real-time Reaction Control Strategies
To optimize the synthesis and transformations of this compound, the adoption of Process Analytical Technology (PAT) will be crucial. Advanced in-situ monitoring techniques allow for a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters in real-time. acs.orgnih.gov This data-rich approach facilitates rapid process development and ensures robust, reproducible outcomes.
Future studies will likely integrate various spectroscopic techniques to monitor reactions involving this compound.
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, intermediates, and products by monitoring characteristic functional group frequencies. For example, the disappearance of a precursor's signal and the appearance of the distinct carbonyl stretch (C=O) of the ketone in this compound would allow for precise determination of the reaction endpoint. mt.com
NMR Spectroscopy: In-situ NMR can provide detailed structural information during a reaction, helping to identify transient intermediates and byproducts, thereby elucidating complex reaction mechanisms. researchgate.net
Mass Spectrometry: Real-time mass spectrometry can monitor the molecular weight of species in the reaction mixture, offering high sensitivity for tracking product formation and impurity profiles.
The integration of these analytical tools with automated continuous flow reactors would enable real-time control and autonomous self-optimization of reaction conditions (e.g., temperature, pressure, reagent stoichiometry), maximizing yield and purity while minimizing waste and development time. acs.orgfuturemarketinsights.com
Table 2: Potential In-Situ Monitoring Techniques for Synthesis/Reactions
| Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| In-situ FTIR/Raman | Functional group concentration, reaction kinetics, endpoint determination mt.com | Monitoring the formation of the ketone C=O stretch and disappearance of precursor bands. |
| In-situ NMR | Structural elucidation of intermediates and byproducts, mechanistic insights researchgate.net | Identifying intermediates in catalytic cycles or cascade reactions. |
| In-situ Mass Spec | Molecular weight confirmation, byproduct identification, high-sensitivity tracking | Detecting low-level impurities during synthesis or subsequent transformations. |
| UPLC/HPLC | Quantitative analysis of product purity and enantiomeric excess | Online analysis of chiral separations after asymmetric synthesis. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4-Dimethoxy-3-methylbutan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via acetalization reactions. A documented route involves reacting methyl bromoacetate with zinc in the presence of this compound to form an acetal-ester intermediate. Subsequent reduction using lithium aluminium hydride (LiAlH₄) or deuteride (LiAlD₄) yields the desired product. Solvent choice (e.g., anhydrous ether), temperature control (0–5°C for exothermic steps), and stoichiometric ratios of reagents are critical for optimizing yield (>75%) and minimizing side products like over-reduced derivatives .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers validate its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include methoxy groups (δ ~3.2–3.4 ppm for CH₃O) and carbonyl resonance (δ ~210 ppm for C=O). The methyl branch (C3-CH₃) appears as a singlet at δ ~1.2–1.4 ppm .
- FT-IR : Strong absorption at ~1700–1750 cm⁻¹ confirms the ketone group. Methoxy C-O stretches appear at ~1100–1250 cm⁻¹ .
- Elemental Analysis : Combustion analysis (e.g., for deuterium incorporation in isotopic labeling) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound to trace its metabolic role in polyisoprenoid biosynthesis?
- Methodological Answer : Use lithium aluminium deuteride (LiAlD₄) to reduce the acetal-ester intermediate, introducing deuterium at specific positions. Post-reduction, oxidative cleavage with hydrogen peroxide in acidic acetic acid yields deuterated mevalonic acid lactone, a precursor in isoprenoid biosynthesis. Confirm labeling via mass spectrometry (e.g., +2 m/z shift for two deuterium atoms) and combustion analysis (1.96 D atoms/molecule achieved in prior studies) .
Q. What strategies resolve contradictory data between NMR and X-ray crystallography for derivatives of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by stereochemical ambiguity or dynamic effects.
- X-ray Refinement with SHELXL : Use the SHELX suite to model disordered methoxy groups or torsional flexibility. For example, SHELXL’s restraints (e.g., DFIX for bond lengths) improve accuracy in cases of partial occupancy or twinning .
Q. How does this compound act as a 1,3-dielectrophilic synthon in multi-step syntheses of heteroaromatic compounds?
- Methodological Answer : The ketone and adjacent methoxy groups enable sequential nucleophilic attacks. For example:
- Step 1 : Base-mediated condensation with enolizable substrates (e.g., aryl amines) forms α,β-unsaturated intermediates.
- Step 2 : Cyclization under acidic conditions generates pyridine or pyrrole derivatives. Optimize regioselectivity by tuning solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
